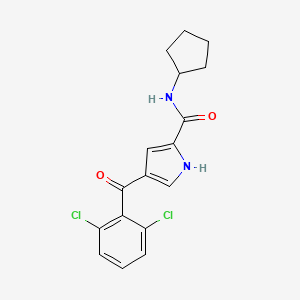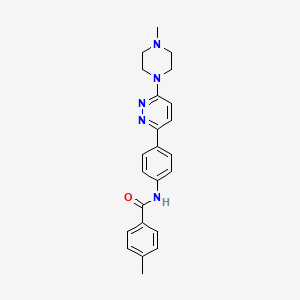
4-methyl-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .
Synthesis Analysis
New carboxylic acid amides containing an N-methylpiperazine fragment were synthesized by reactions of 1-methylpiperazine .Molecular Structure Analysis
The molecular structure of this compound includes a carbon-carbon triple bond linker which skirts the increased bulk of Ile315 side chain . All hydrogen atoms were visible on difference Fourier maps; thus, one can conclude from both bond distances and residual density maps that only N4 amine and N5 amide nitrogen atoms are protonated .Chemical Reactions Analysis
In the treatment of chronic myeloid leukemia (CML) with BCR-ABL kinase inhibitors, the T315I gatekeeper mutant has emerged as resistant to all currently approved agents . This report describes the structure-guided design of a novel series of potent pan-inhibitors of BCR-ABL, including the T315I mutation .Physical And Chemical Properties Analysis
The molecular formula of this compound is C13H20Cl2N2O2, and its molecular weight is 307.22 . It is soluble in water and slightly soluble in methanol when heated . The compound is hygroscopic and stable under inert atmosphere at room temperature .Scientific Research Applications
Acetylcholinesterase Inhibitors
Research has highlighted derivatives of pyridazine, including compounds structurally related to 4-methyl-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide, as potential acetylcholinesterase (AChE) inhibitors. These inhibitors are crucial for treating neurodegenerative diseases like Alzheimer's by enhancing acetylcholine levels in the brain, improving cholinergic transmission. A study demonstrated that specific structural modifications on pyridazine derivatives can significantly enhance AChE inhibitory activity, providing a 12-fold increase in potency compared to initial compounds (Contreras, J., et al., 2001).
Anti-Influenza Activity
Benzamide-based 5-aminopyrazoles, which share a core structure with the chemical compound , have shown remarkable activity against the H5N1 subtype of the influenza A virus. Novel synthesis routes for these compounds have led to derivatives with significant antiviral activities, presenting a new avenue for anti-influenza therapy (Hebishy, A., et al., 2020).
Anticancer and Anti-5-lipoxygenase Agents
Pyrazolopyrimidine derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. These compounds, including those related to the specified chemical compound, offer insights into novel therapeutic agents for cancer treatment and inflammation management due to their biological activities (Rahmouni, A., et al., 2016).
Antibacterial Activity
The synthesis of novel pyridazine derivatives has been explored for their potential antibacterial properties. Research into such compounds provides a foundation for the development of new antibacterial agents that could address the growing concern of antibiotic resistance (Rostamizadeh, S., et al., 2013).
Anti-tubercular Agents
Studies have focused on designing and synthesizing benzamide derivatives, similar in structure to the compound of interest, as potent anti-tubercular agents. These compounds have shown significant activity against Mycobacterium tuberculosis, presenting new possibilities for tuberculosis therapy (Srinivasarao, S., et al., 2020).
Mechanism of Action
Target of Action
The primary target of this compound is the PDGF receptor tyrosine kinase . This receptor plays a crucial role in cell proliferation, differentiation, and survival .
Mode of Action
The compound acts as an inhibitor of the PDGF receptor tyrosine kinase . It binds to the kinase domain of the receptor, thereby inhibiting its activity . This inhibition prevents the receptor from phosphorylating other proteins, which disrupts the signaling pathways that lead to cell proliferation and survival .
Biochemical Pathways
The inhibition of the PDGF receptor tyrosine kinase affects several biochemical pathways. One of the key pathways is the Angiotensin II-induced pathway . This pathway is involved in various physiological processes, including blood pressure regulation and inflammation . By inhibiting the PDGF receptor tyrosine kinase, the compound disrupts this pathway, leading to a decrease in these physiological responses .
Pharmacokinetics
It is known that the compound has a favorable adme (absorption, distribution, metabolism, and excretion) profile . This suggests that the compound is well-absorbed in the body, is distributed to the necessary tissues, is metabolized efficiently, and is excreted in a timely manner . These properties contribute to the compound’s bioavailability and its ability to reach its target in the body .
Result of Action
The result of the compound’s action is a decrease in cell proliferation and survival . This is due to the disruption of the signaling pathways that these processes depend on . In the context of diseases such as cancer, this can lead to a decrease in the growth and spread of cancer cells .
Action Environment
The action of the compound can be influenced by various environmental factors. For example, the presence of other compounds can affect the compound’s efficacy . Additionally, factors such as pH and temperature can influence the stability of the compound . Understanding these factors is crucial for optimizing the use of the compound in a therapeutic context .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Based on its structural similarity to other tyrosine kinase inhibitors, it may interact with enzymes, proteins, and other biomolecules involved in signal transduction pathways . The nature of these interactions could involve binding to the active sites of enzymes, leading to their inhibition or activation.
Cellular Effects
Similar compounds have been shown to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
4-methyl-N-[4-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O/c1-17-3-5-19(6-4-17)23(29)24-20-9-7-18(8-10-20)21-11-12-22(26-25-21)28-15-13-27(2)14-16-28/h3-12H,13-16H2,1-2H3,(H,24,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQIHOJKLJBWLOJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCN(CC4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
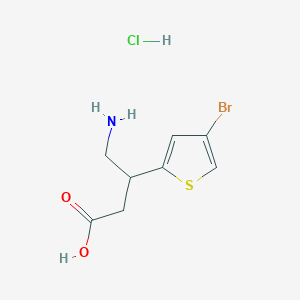

![5-(Cyclobutylmethyl)pyrazolo[1,5-d][1,2,4]triazin-4-one](/img/structure/B2392600.png)
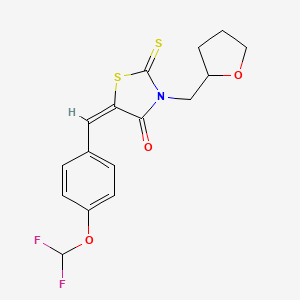

![4-fluoro-N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2392609.png)
![7-[(2,5-Dimethylphenyl)methyl]-3-methyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2392610.png)
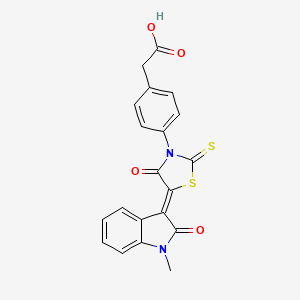
![1-[(2-chlorophenyl)methyl]-2-[(E)-2-phenylethenyl]benzimidazole](/img/structure/B2392612.png)
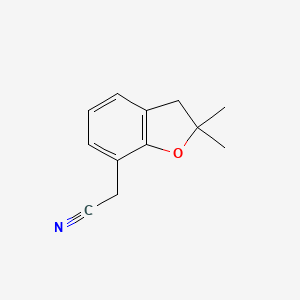
![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cinnamamide](/img/structure/B2392615.png)
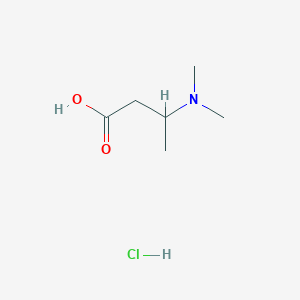
![N-(2-chlorobenzyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B2392618.png)
